molecular formula C10H13N3 B3344217 4-(2-Cyanoethyl)heptanedinitrile CAS No. 61582-70-5

4-(2-Cyanoethyl)heptanedinitrile

Cat. No.: B3344217
CAS No.: 61582-70-5
M. Wt: 175.23 g/mol
InChI Key: UDXJFXSINQQOEO-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)heptanedinitrile is an organic compound with the molecular formula C10H13N3. It is characterized by the presence of two nitrile groups and a cyanoethyl group attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyanoethyl)heptanedinitrile typically involves the reaction of heptanedinitrile with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the cyanoethyl group to the heptanedinitrile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyanoethyl)heptanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium cyanide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Primary diamines.

    Substitution: Various substituted heptanedinitriles depending on the nucleophile used.

Scientific Research Applications

4-(2-Cyanoethyl)heptanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethyl)heptanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyanoethyl group can also participate in nucleophilic addition reactions, modifying the structure and function of biomolecules.

Comparison with Similar Compounds

    4-(2-Cyanoethyl)octanedinitrile: Similar structure with an additional carbon in the backbone.

    4-(2-Cyanoethyl)hexanedinitrile: Similar structure with one less carbon in the backbone.

    4-(2-Cyanoethyl)pentanedinitrile: Similar structure with two fewer carbons in the backbone.

Properties

IUPAC Name

4-(2-cyanoethyl)heptanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJFXSINQQOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC#N)CCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485912
Record name Heptanedinitrile, 4-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61582-70-5
Record name Heptanedinitrile, 4-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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